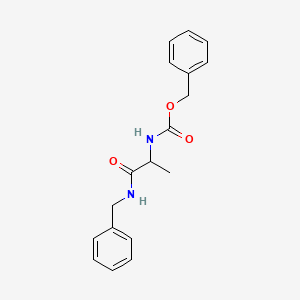
N-Cbz-L-alanine Benzylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-L-alanine Benzylamide is a compound that belongs to the class of N-Cbz-protected amino acidsThis compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-L-alanine Benzylamide typically involves the protection of L-alanine with the benzyloxycarbonyl group. One common method is the reaction of L-alanine with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate . This reaction forms N-Cbz-L-alanine, which can then be further reacted with benzylamine to form this compound. The reaction conditions often involve mild temperatures and the use of organic solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining appropriate pH levels during the addition of benzyl chloroformate to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-L-alanine Benzylamide undergoes various chemical reactions, including:
Hydrogenolysis: The Cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C and H2 are commonly used for the removal of the Cbz group.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used under mild conditions.
Major Products Formed
Deprotected Amine: Removal of the Cbz group yields the free amine.
Substituted Amides: Nucleophilic substitution reactions can yield various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cbz-L-alanine Benzylamide has a wide range of applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Biological Studies: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of various fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Cbz-L-alanine Benzylamide primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality, preventing unwanted side reactions during multi-step synthesis. The protected amine can then be selectively deprotected under specific conditions, allowing for the controlled synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-alanine Benzylamide: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Fmoc-L-alanine Benzylamide: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.
Uniqueness
N-Cbz-L-alanine Benzylamide is unique due to the stability of the Cbz group under both acidic and basic conditions, making it versatile in various synthetic applications. The ease of removal through hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for deprotection .
Propriétés
IUPAC Name |
benzyl N-[1-(benzylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(21)19-12-15-8-4-2-5-9-15)20-18(22)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFYJIYTOARNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794036.png)
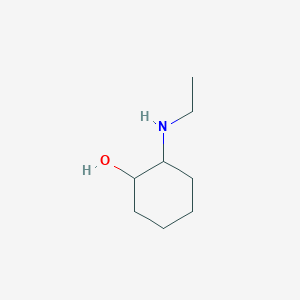
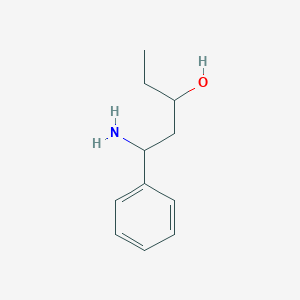
![4-Chloro-7-(2-C-methyl-B-D-ribofuranosyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14794049.png)
![(1R,2S,4S,7S,9S,12R,14R,16S)-4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione](/img/structure/B14794056.png)
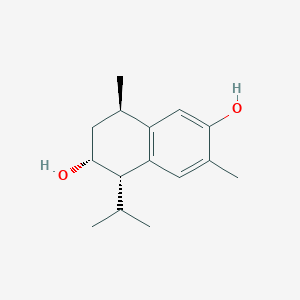
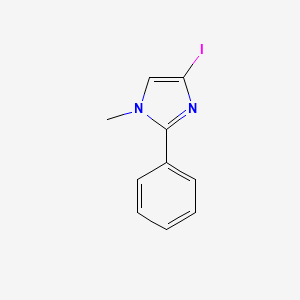
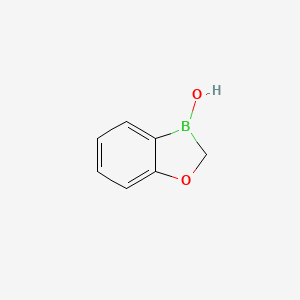
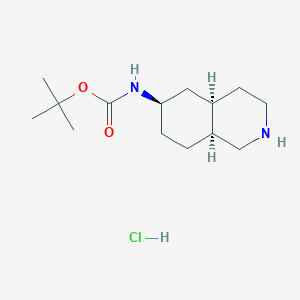
![2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B14794088.png)
![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14794090.png)

![N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide](/img/structure/B14794099.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14794106.png)
